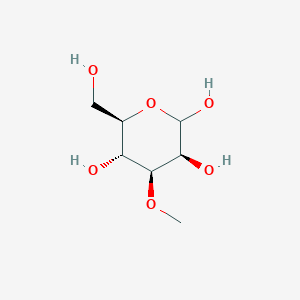

3-O-Methyl-D-mannopyranose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |

InChI Key |

SCBBSJMAPKXHAH-BWSJPXOBSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@H]1O)O)CO)O |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Diverse Biological Systems

Presence in Prokaryotic Organisms

The occurrence of 3-O-Methyl-D-mannopyranose has been notably identified in several bacterial genera, where it is a key component of specific polysaccharides.

Mycobacterial Methylmannose Polysaccharides (MMP)

In the genus Mycobacterium, this compound is a fundamental constituent of methylmannose polysaccharides (MMP). These intracellular glycoconjugates are implicated in the metabolism of precursors for cell envelope lipids, which are crucial for the stress resistance and pathogenesis of these bacteria pnas.org.

Research on Mycobacterium smegmatis has revealed that MMP consists of a mixture of linear chains. nih.govnih.gov These chains are composed of 11 to 14 units of α-1,4–linked 3-O-methyl-d-mannose pnas.orgnih.gov. The non-reducing end of the polysaccharide chain is terminated by an unsubstituted mannose residue, while the reducing end is blocked by an α-methyl aglycon pnas.orgnih.govnih.gov. The major component of these polysaccharides is 3-O-methylmannose, although small amounts of unmethylated mannose may be present within the chain nih.gov. This linear, unbranched structure is a distinguishing feature of MMP nih.gov.

Methylmannose polysaccharides have a specific and somewhat scattered distribution across the Mycobacterium genus. They are notably identified in nontuberculous mycobacteria (NTM), with a potential bias towards rapidly growing species pnas.org. Conversely, MMPs are absent from species belonging to the Mycobacterium tuberculosis complex pnas.org. This differential distribution suggests a specific role for MMP in the biology of NTM.

Table 1: Distribution of Methylmannose Polysaccharides (MMP) in Mycobacteria

| Mycobacterial Group | Presence of MMP | Reference |

| Nontuberculous Mycobacteria (NTM) | Present, particularly in rapidly growing species | pnas.org |

| Mycobacterium tuberculosis complex | Absent | pnas.org |

Occurrence in Other Bacterial Genera

Beyond mycobacteria, polysaccharides containing this compound have been identified in other bacterial genera.

In the bacterium Streptomyces griseus, a polysaccharide composed of 11 units of α-1,4–linked 3-O-methyl-d-mannose has been identified pnas.orgnih.gov. In this structure, some of the mannose units are acetylated at the O-6 position pnas.orgnih.gov. The presence of 3-O-methyl-d-mannose in S. griseus was confirmed through the analysis of products from cells grown in a medium containing l-[Me-(14)C]methionine, followed by acid hydrolysis and a series of degradative reactions nih.govnih.gov.

The wastewater bacterium Oligotropha carboxidovorans also synthesizes a related polysaccharide. This polymer is larger, consisting of 35–40 units of 3-O-methyl-d-mannose, but in this case, the units are assembled with α-1,2 linkages nih.gov.

Table 2: Occurrence of this compound in Other Bacterial Genera

| Bacterial Genus | Polysaccharide Characteristics | Linkage | Reference |

| Streptomyces griseus | 11 units of 3-O-methyl-d-mannose, some acetylated at O-6 | α-1,4 | pnas.orgnih.gov |

| Oligotropha carboxidovorans | 35-40 units of 3-O-methyl-d-mannose | α-1,2 | nih.gov |

Occurrence in Eukaryotic Organisms

The presence of methylated mannose derivatives is not restricted to prokaryotes and has also been observed in the fungal kingdom.

Fungal Polysaccharides (e.g., Phellinus igniarius)

The medicinal fungus Phellinus igniarius is known to produce a variety of polysaccharides with immunomodulatory and other biological activities rsc.orgnih.gov. While research has identified polysaccharides from P. igniarius that contain methylated sugars, it is important to note a specific distinction. Studies have isolated a novel heteropolysaccharide from the fruiting bodies of Phellinus igniarius that contains 3-O-methyl-D-galactose, not 3-O-methyl-D-mannose researchgate.net. This polysaccharide is composed of L-fucose, D-glucose, D-mannose, D-galactose, and 3-O-Me-D-galactose in a 1:1:1:2:1 ratio researchgate.net. Therefore, while methylated hexoses are present in the polysaccharides of Phellinus igniarius, current research points to the galactose form rather than the mannose form.

Plant Glycans and Metabolites (e.g., Ichnocarpus frutescens)

The occurrence of this compound in the plant kingdom is a subject of ongoing research, with evidence pointing to its presence in the glycans of certain plant lineages. While a broad spectrum of phytochemicals, including various glycosides and carbohydrates, have been identified in the medicinal plant Ichnocarpus frutescens, specific documentation of this compound within this species is not prevalent in current scientific literature. rjppd.orgresearchgate.netnih.govwisdomlib.orgimpactfactor.org Phytochemical screenings of Ichnocarpus frutescens have confirmed the presence of carbohydrates, glycosides, phenols, and flavonoids, but have not detailed the specific monosaccharide composition to the level of identifying methylated sugars like this compound. impactfactor.orgnih.gov

In contrast, research on other plant groups has yielded direct evidence of methylated mannose derivatives. Notably, O-methylation of mannose has been identified as a feature that distinguishes mosses (Bryophyta) from vascular plants. mdpi.com In several moss species, N-glycans have been found to contain methylated mannose residues. For instance, the main N-glycan in Funaria hygrometrica has been shown to contain 2,6-di-O-methyl mannose. mdpi.com This discovery highlights that while mannose is a common component of plant polysaccharides, its methylation is a specific modification found in certain evolutionary branches of the plant kingdom. mdpi.com

D-mannose itself is a fundamental component of a variety of polysaccharides in plants and plays a significant role in the structure of plant cell walls as a constituent of mannans, glucomannans, and galactomannans. nih.gov These polysaccharides are important for the structural integrity of the plant. The enzymatic breakdown of these mannose-rich polysaccharides is a key metabolic process in plants. nih.gov

The table below summarizes the documented occurrence of methylated mannose in the plant kingdom based on available research findings.

| Plant Group | Specific Compound | Location/Context |

| Mosses (Funaria hygrometrica) | 2,6-di-O-methyl mannose | Main N-glycan |

| Mosses (Plagiomnium undulatum) | Doubly methylated mannose | Main N-glycan |

It is important to note that the absence of evidence for this compound in Ichnocarpus frutescens does not definitively confirm its absence, but rather reflects the current state of published research. Further detailed analysis of the monosaccharide composition of its glycosides would be necessary to make a conclusive determination.

Biosynthetic Pathways and Enzymatic Modifications

Elucidation of Methylation Mechanisms and Enzymes

The introduction of a methyl group at the 3-O position of D-mannopyranose is a key step, catalyzed by a class of enzymes known as methyltransferases. These enzymes facilitate the transfer of a methyl group from a donor molecule to the mannose substrate.

The biosynthesis of 3-O-methylmannose polysaccharides (MMP), particularly in nontuberculous mycobacteria (NTM), involves several uncharacterized methyltransferases. pnas.orgnih.gov Research has focused on identifying these enzymes to understand the formation of these unique polymethylated polysaccharides. pnas.orgnih.gov While the broader pathway involves multiple methylation steps, specific 3-O-methyltransferases (OMT) are responsible for methylation at the O-3 position of the mannose units. pnas.org The process is dependent on S-adenosyl-L-methionine (SAM) as the methyl donor. pnas.org

In the dimorphic fungus Mucor rouxii, methylation of mannose residues occurs as a novel step in the processing of N-linked oligosaccharides. nih.govtau.ac.il Studies using [methyl-14C]methionine confirmed that the methyl group is transferred to the mannose units within these glycans. nih.govtau.ac.il

A distinct but related enzyme, a 1-O-methyltransferase (MeT1) from Mycobacterium hassiacum, has been identified and characterized. This enzyme specifically methylates the 1-OH position of a 3,3'-di-O-methyl-4α-mannobiose, which is believed to be an early precursor of MMP. nih.gov This finding highlights the complexity of MMP biosynthesis, which involves multiple, highly specific methylation events.

O-methyltransferases (OMTs) exhibit remarkable substrate specificity and regioselectivity, ensuring that methylation occurs at the correct hydroxyl group on the sugar ring. mdpi.comnih.gov The regioselectivity of these enzymes is crucial for determining the final structure and function of the resulting polysaccharide. mdpi.com In the context of 3-O-Methyl-D-mannopyranose synthesis, the responsible OMT specifically targets the hydroxyl group at the C-3 position of the mannose residue within the growing glycan chain. pnas.org

The factors governing this specificity are rooted in the three-dimensional structure of the enzyme's active site, which accommodates the mannose substrate in a precise orientation. pnas.org This ensures that the methyl group from the SAM cofactor is transferred exclusively to the 3-OH group. While the precise structures of many 3-O-methyltransferases involved in MMP biosynthesis are still under investigation, the high fidelity of this reaction is evident from the consistent structure of the final polysaccharide products. pnas.org The study of other plant-based OMTs that methylate flavonoids and other natural products provides a framework for understanding how subtle differences in amino acid sequences within the active site can dictate which hydroxyl group is targeted. mdpi.comnih.gov

Polymeric Assembly of this compound-Containing Glycans

Following methylation, the this compound units are assembled into long polymeric chains. This polymerization is a controlled process involving the formation of specific glycosidic bonds.

In various microorganisms, this compound units are linked together to form polysaccharides known as 3-O-methylmannose polysaccharides (MMP). pnas.org In certain nontuberculous mycobacteria, these units are assembled via α-(1→4)-glycosidic linkages. pnas.org A similar polysaccharide structure, composed of α-1,4–linked 3-O-methyl-d-mannose units, has also been identified in Streptomyces griseus. pnas.org However, variations exist, as the wastewater bacterium Oligotropha carboxidovorans synthesizes a related polysaccharide where the units are connected by α-(1→2) linkages. pnas.org

The formation of these linkages is catalyzed by specific glycosyltransferases, likely α-1,4-mannosyltransferases, which transfer mannose residues from an activated donor to the O-4 position of the terminal mannose in the growing chain. pnas.org

Table 1: Glycosidic Linkages in this compound Polymers

| Organism/Group | Linkage Type |

|---|---|

| Nontuberculous Mycobacteria | α-(1→4) |

| Streptomyces griseus | α-(1→4) |

| Oligotropha carboxidovorans | α-(1→2) |

The biosynthesis of complex glycans begins with simple sugar precursors that are activated for use by glycosyltransferases. For mannose-containing polysaccharides, the primary activated sugar donor is Guanosine diphosphate (B83284) mannose (GDP-Man). nih.gov This molecule is synthesized from mannose-6-phosphate, which is converted to mannose-1-phosphate and subsequently to GDP-Man. nih.gov

Two primary models for MMP biosynthesis have been proposed. One suggests an alternating sequence of mannosylation and methylation reactions. pnas.org The other model posits that an α-1,4-mannosyltransferase first elongates a chain with several mannose units, which are then subsequently methylated by a 3-O-methyltransferase. pnas.org In both scenarios, the key precursors are an activated mannose donor, GDP-mannose, for chain elongation, and the methyl donor S-adenosyl-L-methionine (SAM) for the methylation step. pnas.org In the fungus Mucor rouxii, the process is part of the modification of a larger precursor oligosaccharide, Glc3Man9GlcNAc2, which is transferred to proteins before being processed and methylated. nih.govtau.ac.il

Enzymatic Catabolism and Degradation Pathways of Methylated Mannans

The breakdown of methylated mannans is essential for nutrient cycling and is carried out by specific enzymes capable of recognizing and cleaving these modified polysaccharides. The degradation of polymeric materials, including polysaccharides, is a multi-step process that often begins with the action of extracellular hydrolytic enzymes. researchgate.netmdpi.com

For mannans, the catabolic pathway involves enzymes such as β-mannanases, which cleave the β-1,4-linked mannose backbone of the polymer. nih.govmdpi.com However, the presence of methyl groups on the mannose residues can affect the efficiency of these enzymes. For instance, oligosaccharides with a high content of 3-O-methylmannose residues have been shown to be completely resistant to degradation by α-mannosidase, an enzyme that would typically cleave terminal mannose units. nih.govtau.ac.il This suggests that specialized enzymes may be required for the degradation of these methylated polymers. The initial breakdown likely produces smaller, methylated oligosaccharides, which can then be further processed. researchgate.net The complete catabolism would ultimately require the action of demethylases to remove the methyl groups, followed by glycosidases to break down the sugar backbone into monosaccharides for cellular metabolism.

Chemical Synthesis Strategies and Derivatization for Research Applications

De Novo Synthesis of 3-O-Methyl-D-Mannopyranose

De novo synthesis, the construction of carbohydrates from simple, non-carbohydrate precursors, offers a powerful alternative to traditional methods that rely on the modification of naturally abundant sugars. This approach allows for the introduction of isotopic labels and unnatural modifications, providing access to a wide range of molecular probes.

The primary challenge in the de novo synthesis of a specific hexopyranose like D-mannose is the precise control of stereochemistry at multiple chiral centers. Modern organic synthesis has developed several powerful strategies to address this challenge. One prominent method is the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde to form the pyranose ring in a cycloaddition process. The use of chiral catalysts in these reactions can guide the formation of one enantiomer over the other, establishing the correct D-configuration of the sugar. nih.gov

Once the D-mannopyranose ring is constructed or derived from D-mannose, the next critical step is the specific methylation of the hydroxyl group at the C-3 position. This requires a carefully planned protecting group strategy to differentiate the various hydroxyl groups on the sugar ring. The primary hydroxyl at C-6 is the most reactive, while the secondary hydroxyls at C-2, C-3, and C-4 have similar reactivity, making regioselective modification challenging. nih.gov

A common strategy involves the use of a benzylidene acetal (B89532), which selectively protects the C-4 and C-6 hydroxyls by forming a six-membered ring. This leaves the C-2 and C-3 hydroxyls available for further modification. rsc.org Subsequent protection of the C-2 hydroxyl, for example as a benzyl (B1604629) ether, allows for the selective methylation of the remaining free hydroxyl at C-3. The methyl group is typically introduced using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH). After the 3-O-methyl group is installed, the protecting groups at C-2, C-4, and C-6 can be removed to yield this compound.

| Step | Reagent/Method | Purpose |

| 1 | Benzaldehyde dimethyl acetal, acid catalyst | Forms a 4,6-O-benzylidene acetal, protecting the C-4 and C-6 hydroxyls. |

| 2 | Benzyl bromide (BnBr), NaH | Protects the C-2 hydroxyl as a benzyl ether. |

| 3 | Methyl iodide (MeI), NaH | Methylates the free C-3 hydroxyl group. |

| 4 | Acidic hydrolysis / Hydrogenolysis | Removes the benzylidene and benzyl protecting groups to yield the final product. |

Oligosaccharide and Polysaccharide Synthesis Incorporating this compound Units

The incorporation of this compound into larger carbohydrate chains is essential for creating model compounds to study biologically important structures, such as the N-glycans of certain glycoproteins or the cell wall components of pathogens like Mycobacterium tuberculosis. nih.govnih.gov

The formation of a glycosidic bond is the central reaction in oligosaccharide synthesis. The trichloroacetimidate (B1259523) method is a widely used and robust technique for this purpose. In this method, the this compound unit is prepared as a glycosyl donor with a trichloroacetimidate group at the anomeric (C-1) position. This donor is then activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with a free hydroxyl group on a glycosyl acceptor molecule. nih.govnih.gov This methodology was successfully used in the synthesis of tetrasaccharides containing a 2,4,6-tri-O-acetyl-3-O-methyl-α-D-mannopyranosyl trichloroacetimidate donor, which was coupled to various disaccharide acceptors. nih.gov

Glycosyl sulfonates, particularly triflates, are another class of highly reactive intermediates used in glycosylation. nih.gov They are often generated in situ from precursors like thioglycosides. These reactive species can undergo nucleophilic substitution with a glycosyl acceptor to form the glycosidic linkage. This method is particularly valuable for the stereoselective synthesis of challenging linkages, such as β-mannosides. nih.gov

Table 1: Example of the Trichloroacetimidate Method in Oligosaccharide Synthesis nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Product |

|---|

The success of a complex oligosaccharide synthesis hinges on the orthogonal protecting group strategy, which allows for the selective removal of one protecting group without affecting others. This enables precise control over which hydroxyl group acts as the nucleophile (the acceptor) in a glycosylation reaction.

Isopropylidenation : Isopropylidene groups (acetonides) are commonly used to protect cis-diols. In mannose derivatives, they can be used to protect the C-2 and C-3 hydroxyls, leaving C-4 and C-6 available for other modifications. nih.gov

Benzylation : Benzyl (Bn) ethers are stable protecting groups that can be removed under neutral conditions by hydrogenolysis. They are frequently used to "permanently" protect hydroxyl groups that are not meant to react until the final deprotection steps. nih.gov

Acetal Formation : As mentioned, benzylidene acetals are invaluable for the simultaneous protection of the C-4 and C-6 hydroxyls in mannose. Regioselective reductive opening of the benzylidene ring using reagents like N-bromosuccinimide (NBS) can expose either the C-4 or C-6 hydroxyl, providing a versatile intermediate for further glycosylation. nih.gov

These strategies allow chemists to meticulously plan the sequence of glycosylation reactions, building up complex, branched oligosaccharides one sugar at a time. nih.gov

Synthetic oligosaccharides containing this compound serve as crucial tools for biological research. For instance, researchers have synthesized tetrasaccharides containing this residue to serve as model compounds for xylose-containing carbohydrate chains found in N-glycoproteins. nih.gov These synthetic models allow for detailed conformational analysis and interaction studies with carbohydrate-binding proteins (lectins).

Furthermore, methylated mannose residues are components of the complex cell wall glycolipid lipoarabinomannan (LAM) from Mycobacterium tuberculosis. nih.govnih.gov The synthesis of fragments of LAM containing 3-O-methyl-D-mannose is of significant interest for immunology and vaccine development. beilstein-journals.org These synthetic oligomers can be used to probe the interactions between mycobacterial cell wall components and the host immune system, potentially leading to new diagnostic tools or therapeutic strategies for tuberculosis. nih.govbeilstein-journals.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium hydride |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| 2,4,6-tri-O-acetyl-3-O-methyl-α-D-mannopyranosyl trichloroacetimidate |

| Methyl 4-O-acetyl-2-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-β-D-mannopyranoside |

| N-bromosuccinimide (NBS) |

Preparation of Derivatized this compound Analogs for Biophysical and Biochemical Probes

The study of carbohydrate interactions in biological systems relies heavily on the availability of modified saccharides that can act as probes. For this compound, the synthesis of derivatized analogs is crucial for its application as a tool in biophysical and biochemical research. These derivatives often incorporate reporter groups such as fluorescent tags or affinity labels like biotin (B1667282), or they may be isotopically labeled to facilitate mechanistic studies. The chemical strategies to achieve these modifications must be carefully designed to preserve the essential structural features of the parent monosaccharide, ensuring that its biological recognition is not compromised.

Synthesis of Glycosides and Other Conjugates

The synthesis of glycosides of this compound is a foundational strategy for creating probes to study carbohydrate-binding proteins (lectins) and enzymes. Glycosylation creates a linkage from the anomeric carbon to an aglycone, which can be a simple alcohol, a chromophore, a fluorophore, or a linker for attachment to a solid support or a larger biomolecule.

A common approach to synthesizing such glycosides involves the activation of the anomeric position of a suitably protected this compound derivative. For instance, the use of trichloroacetimidate donors is a well-established method for glycosylation. In a representative synthesis, the hydroxyl groups of 3-O-methyl-D-mannose, other than the anomeric one, would be protected with groups like acetyl or benzyl ethers. The anomeric hydroxyl group is then converted to a trichloroacetimidate. This activated donor can then react with an alcohol in the presence of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf), to form the desired glycoside.

Table 1: Key Steps in the Synthesis of a Generic 3-O-Methyl-D-Mannopyranoside Probe

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Protection | Acetic anhydride, pyridine (B92270) or Benzyl bromide, sodium hydride | To protect hydroxyl groups from participating in subsequent reactions. |

| 2 | Anomeric Activation | Trichloroacetonitrile, DBU | To create a good leaving group at the anomeric position for glycosylation. |

| 3 | Glycosylation | Aglycone (e.g., a fluorescent alcohol), TMSOTf | To form the glycosidic bond with the desired aglycone. |

| 4 | Deprotection | Sodium methoxide (B1231860) in methanol (B129727) (for acetyl groups) or H₂, Pd/C (for benzyl groups) | To remove the protecting groups and yield the final derivatized glycoside. |

For the creation of biophysical probes, the aglycone can be a fluorescent molecule, such as a coumarin (B35378) or fluorescein (B123965) derivative, containing a hydroxyl group that can participate in the glycosylation reaction. The resulting fluorescent glycoside can then be used in fluorescence polarization or fluorescence resonance energy transfer (FRET) assays to study binding events with proteins.

Similarly, for biochemical probes designed for affinity purification or detection, a linker arm with a terminal functional group (e.g., an amine or a carboxylic acid) is first attached as the aglycone. This functional group can then be conjugated to a reporter molecule like biotin. The synthesis of a biotinylated probe from a mannose disaccharide has been demonstrated, and a similar multi-step approach could be applied to this compound. This would involve glycosylation with a linker, followed by amide bond formation with an activated biotin derivative.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for structural studies of biomolecular complexes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into this compound can provide detailed insights into its interactions and conformational dynamics.

Carbon-13 Labeling:

The synthesis of ¹³C-labeled mannose derivatives has been reported and provides a blueprint for labeling this compound. One established method for introducing a ¹³C label at the anomeric position (C-1) involves the use of ¹³C-labeled hydrogen cyanide (H¹³CN) in a cyanohydrin reaction with a 5-carbon sugar precursor. The resulting mixture of glucononitrile and mannononitrile can be reduced and hydrolyzed to yield a mixture of D-[1-¹³C]glucose and D-[1-¹³C]mannose. The labeled mannose can then be methylated at the 3-O position to produce the desired isotopically labeled this compound.

Alternatively, for labeling the methyl group, [¹³C]methyl iodide can be used in the methylation step of a protected mannose derivative. This approach specifically introduces the label into the 3-O-methyl group, which can be a sensitive probe for studying interactions involving this part of the molecule.

Deuterium Labeling:

Deuterium labeling is particularly useful for simplifying complex ¹H NMR spectra and for studying the dynamics of molecules in solution. A study on deuterated 3-O-methylglucose for in vivo magnetic resonance spectroscopy highlights the feasibility of synthesizing deuterated O-methylated monosaccharides. The deuterium atoms were stably incorporated into the methyl group. A similar strategy could be employed for this compound, using a deuterated methylating agent like trideuteromethyl iodide (CD₃I).

Site-specific deuteration at other positions on the pyranose ring can be more challenging and may require multi-step synthetic routes involving stereoselective reduction of ketone intermediates with deuterated reducing agents, such as sodium borodeuteride (NaBD₄), or through H/D exchange reactions catalyzed by metals like palladium.

Table 2: Common Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Precursor/Reagent | Application |

| ¹³C | C-1 | H¹³CN | NMR studies of glycosidic linkage formation and conformation. |

| ¹³C | 3-O-Methyl | ¹³CH₃I | Probing interactions at the 3-O-methyl position by NMR. |

| ²H (D) | 3-O-Methyl | CD₃I | Simplifying ¹H NMR spectra and studying molecular dynamics. |

| ²H (D) | Ring positions | NaBD₄, D₂/Pd | Investigating the role of specific ring protons in binding and catalysis. |

These isotopically labeled analogs of this compound are critical for high-resolution structural and mechanistic studies, providing a level of detail that is often unattainable with unlabeled compounds.

Advanced Analytical Methodologies for Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is the cornerstone of modern chemical structure elucidation. For carbohydrates, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, offering a non-destructive means to obtain detailed atomic-level information.

NMR spectroscopy is a primary tool for the de novo structural analysis of carbohydrates. nih.gov It provides data on the chemical environment of individual protons and carbons, their scalar couplings, and their spatial proximities, which collectively define the molecule's structure and conformation. unina.itnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in concert to fully characterize 3-O-Methyl-D-mannopyranose.

¹H-NMR and ¹³C-NMR: The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the number and type of nuclei present. In the ¹H spectrum of a mannose derivative, the anomeric proton (H-1) typically resonates in a distinct downfield region (δ 4.5–5.5 ppm). nih.gov The presence of a sharp singlet around δ 3.4–3.6 ppm integrating to three protons is a key indicator of a methoxy (B1213986) (-OCH₃) group. The ¹³C spectrum shows signals for each carbon, with the anomeric carbon (C-1) appearing around δ 98–103 ppm and the methyl carbon of the methoxy group resonating upfield around δ 58–60 ppm. unina.it

2D NMR: Two-dimensional experiments resolve the signal overlap common in 1D spectra of carbohydrates and establish correlations between nuclei. mdpi.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H scalar (J) couplings, revealing which protons are connected through two or three bonds. sdsu.edu It is used to trace the proton network within the pyranose ring, starting from the well-resolved anomeric proton signal.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the anomeric proton and all other protons within the same mannose ring can be observed, facilitating the assignment of the complete ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It is crucial for assigning the carbon signals based on the already-assigned proton resonances. The HSQC spectrum would show a clear correlation between the methyl protons (~δ 3.5 ppm) and the methyl carbon (~δ 59 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two to four bonds. sdsu.edu This is the definitive experiment for locating the methyl group. A crucial cross-peak will be observed between the methyl protons (-OCH₃) and the C-3 carbon of the mannose ring, confirming the 3-O-methylation pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. wikipedia.org For instance, cross-peaks between H-1 and H-2, and between H-3 and H-5, help to confirm the stereochemistry and ring conformation.

Table 1: Representative NMR Data for a 3-O-Methyl-α-D-mannopyranose Residue Note: Chemical shifts (δ) are reported in ppm and are subject to variation based on solvent, temperature, and neighboring residues in a polymer.

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1 (Anomeric) | ~4.85 | ~101.5 | COSY to H-2; HSQC to C-1; HMBC to C-2, C-5; NOESY to H-2 |

| 2 | ~3.95 | ~70.8 | COSY to H-1, H-3; HSQC to C-2 |

| 3 | ~3.70 | ~81.0 | COSY to H-2, H-4; HSQC to C-3; HMBC from -OCH₃ protons |

| 4 | ~3.65 | ~67.5 | COSY to H-3, H-5; HSQC to C-4 |

| 5 | ~3.80 | ~73.0 | COSY to H-4, H-6a, H-6b; HSQC to C-5 |

| 6 | ~3.75, ~3.85 | ~61.9 | COSY to H-5; HSQC to C-6 |

| 3-OCH₃ | ~3.50 | ~59.2 | HSQC to C-OCH₃; HMBC to C-3 |

When this compound is part of a larger polysaccharide, its structural elucidation becomes more complex but follows the same principles. researchgate.net The presence of the methyl group at the 3-position is significant as it blocks this position from forming a glycosidic linkage, thus often serving as a terminal residue on a side chain or indicating a specific modification within the main chain.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining monosaccharide composition, linkage patterns, and the sequence of complex carbohydrates.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for glycosyl linkage analysis. mdpi.com The method involves chemical derivatization to create volatile compounds from non-volatile carbohydrates. daneshyari.com The most common procedure is the conversion of carbohydrate polymers into partially methylated alditol acetates (PMAAs). uga.edu

The process for analyzing a polysaccharide containing this compound involves several steps:

Permethylation: All free hydroxyl groups in the polysaccharide are methylated, typically using iodomethane (B122720) in the presence of a strong base (e.g., Hakomori or Ciucanu methods). mdpi.comnih.gov The original 3-O-methyl group remains intact.

Hydrolysis: The permethylated polysaccharide is hydrolyzed with acid (e.g., trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. acs.org

Reduction: The aldehyde group at C-1 of each monosaccharide is reduced to an alcohol, usually with sodium borodeuteride (NaBD₄). The use of deuterium (B1214612) is critical as it labels the C-1 position, allowing for unambiguous identification of the original reducing end versus internal residues. mdpi.com

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages and at C-1) are acetylated with acetic anhydride.

The resulting PMAA derivative of this compound is 1,5-di-O-acetyl-2,4,6-tri-O-methyl-3-O-methyl-D-mannitol (if it was a terminal, non-reducing residue) or more complex derivatives depending on its linkage. The key is that the original methylation site (C-3) will lack an acetyl group. These volatile PMAAs are then separated by GC and identified by their characteristic retention times and electron ionization (EI) mass spectra. The fragmentation pattern in the mass spectrum, which involves cleavage between carbon atoms, is highly indicative of the positions of the methyl and acetyl groups, thus revealing the original linkage and methylation sites. nih.gov

Table 2: GC-MS Analysis of a Terminal this compound Residue

| Attribute | Description |

|---|---|

| Original Residue | Terminal this compound |

| PMAA Derivative | 1,5-di-O-acetyl-2,4,6-tri-O-methyl-D-mannitol (assuming permethylation with CH₃I) |

| Analysis Outcome | The fragmentation pattern in the mass spectrum reveals cleavage points. The masses of the resulting fragments indicate the locations of methyl (original and derivatized) and acetyl groups, confirming a terminal mannose residue that was originally methylated at the C-3 position. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly powerful technique for glycan analysis, offering high sensitivity and the ability to analyze molecules without the extensive derivatization required for GC-MS. nih.govescholarship.org This method is particularly useful for analyzing oligosaccharide fragments to determine sequence and linkage information simultaneously. nih.gov

A common LC-MS/MS workflow for linkage analysis involves:

Permethylation of the carbohydrate to stabilize it and provide structural information. ucdavis.edu

Partial hydrolysis to generate a mixture of oligosaccharides.

Chromatographic separation by LC, often using reversed-phase columns after derivatization with a hydrophobic tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance retention and ionization. nih.govucdavis.edu

Tandem Mass Spectrometry (MS/MS): The separated oligosaccharide ions are selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation of a glycosidic bond produces characteristic product ions (B, C, Y, and Z ions). The mass of these fragments reveals the sequence of the monosaccharide units. The presence of a this compound residue is identified by a mass increment corresponding to a methylated hexose. The fragmentation pattern of the cross-ring cleavage can also provide information about the specific linkage positions, complementing the data obtained from GC-MS methylation analysis. researchgate.net

MALDI-TOF MS for Polymer Molecular Weight Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of polymers, including polysaccharides. In the analysis of polysaccharides rich in this compound, MALDI-TOF MS can provide the absolute molecular weight and information on the molecular weight distribution. The process involves co-crystallizing the polysaccharide sample with a matrix, such as 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB), and a cationizing agent on a metal target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer ions into the gas phase. These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time.

For polysaccharides, this technique can reveal the mass of individual oligomers, confirming the repeating unit mass and the mass of any end-groups. While most synthetic polymers are ionized by cationization (e.g., with Na+ or Ag+), the specific conditions, including the choice of matrix and cationizing reagent, must be optimized for the particular polysaccharide to achieve sufficient resolution and mass accuracy. For polymers with a broad molecular weight distribution, MALDI-TOF MS may exhibit mass discrimination against higher molecular weight components. However, for narrowly distributed polymers like certain bacterial polysaccharides, it can accurately determine the molecular weight moments (e.g., Mw, Mn) and polydispersity.

Table 1: Key Parameters in MALDI-TOF MS for Polysaccharide Analysis

| Parameter | Description | Relevance to this compound Polysaccharides |

|---|---|---|

| Matrix | A small organic molecule that absorbs laser energy and facilitates desorption and ionization of the analyte. | The choice of matrix (e.g., DHB, DCTB) is crucial for efficient ionization of the polysaccharide without causing fragmentation. |

| Cationizing Agent | A salt (e.g., NaCl, AgTFA) that adds a cation to the neutral polymer, allowing it to be analyzed by MS. | Ensures the formation of stable, detectable ions from the neutral polysaccharide chains. |

| Molecular Weight (Mw) | The weight-average molecular weight of the polymer distribution. | Provides a key measure of the overall size of the polysaccharide. |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | Indicates the heterogeneity of the polysaccharide chains in the sample. |

Chromatographic Separation Techniques for Glycan Analysis

Chromatographic methods are indispensable for both the purification of polysaccharides and the analysis of their constituent monosaccharides.

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monosaccharides obtained after the hydrolysis of polysaccharides. Due to the lack of a strong chromophore in carbohydrates, derivatization is often necessary to improve detection sensitivity. A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars under mild conditions. The resulting PMP-labeled monosaccharides, including this compound, can be efficiently separated by reverse-phase HPLC on a C18 column and detected by UV absorbance.

High-Performance Anion-Exchange Chromatography (HPAEC), typically coupled with Pulsed Amperometric Detection (PAD), offers a highly sensitive method for carbohydrate analysis without the need for derivatization. HPAEC-PAD is particularly effective for separating and quantifying monosaccharides, including isomers, based on the different acidities of their hydroxyl groups under high pH conditions. This technique is capable of detecting carbohydrates at picomole levels, making it suitable for analyzing the monosaccharide composition of limited sample amounts. The method has been successfully used to resolve complex mixtures of monosaccharides released from glycoproteins and polysaccharides.

Table 2: Comparison of HPLC and HPAEC-PAD for Monosaccharide Analysis

| Feature | HPLC with PMP Derivatization | HPAEC-PAD |

|---|---|---|

| Principle | Separation of derivatized monosaccharides on a reverse-phase column. | Separation of native monosaccharides on an anion-exchange column at high pH. |

| Detection | UV Absorbance (e.g., at 245 or 250 nm). | Pulsed Amperometric Detection (electrochemical). |

| Derivatization | Required (e.g., with PMP). | Not required. |

| Sensitivity | High, dependent on derivatization efficiency. | Very high, capable of detecting picomole to femtomole amounts. |

| Application | Quantitative analysis of monosaccharide composition. | Analysis of complex monosaccharide mixtures, including isomers. |

Gel Permeation Chromatography (GPC) for Polysaccharide Size and Heterogeneity Determination

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution and heterogeneity of polymers. In this method, a solution of the polysaccharide is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later.

GPC has been instrumental in studying polysaccharides containing this compound. For instance, research on the 3-O-methyl-D-mannose-containing polysaccharide (MMP) from Mycobacterium smegmatis showed it to be a mixture of at least four isomers that could be separated by gel filtration based on differences in their size and degree of methylation. The molecular weights for these polysaccharides were found to range from 2040 to 2490 Daltons. By coupling GPC with multiple detectors (such as refractive index, light scattering, and viscometry), it is possible to obtain absolute molecular weight moments (Mw, Mn), the Z-average molecular weight (Mz), and the dispersity (Mw/Mn), providing a comprehensive profile of the polysaccharide's size and heterogeneity.

**Table 3: GPC Analysis of 3-O-Methyl-D-mannose Polysaccharides from *M. smegmatis***

| Property | Finding | Reference |

|---|---|---|

| Technique Used | Gel Filtration (a form of GPC) | |

| Observation | Separation into at least four isomers based on size and methylation degree. | |

| Molecular Weight Range | 2040 to 2490 Daltons | |

| Conclusion | The native polysaccharide preparation is heterogeneous. |

Chemical Degradation and Modification Techniques for Linkage Analysis

Determining the specific linkages between monosaccharide units is crucial for defining the complete structure of a polysaccharide. Chemical methods that degrade or modify the polymer in a controlled manner are essential for this purpose.

Permethylation Analysis for Glycosidic Linkage Assignment

Permethylation analysis is a classic and robust method for determining the positions of glycosidic linkages in carbohydrates. The technique involves methylating all free hydroxyl groups within the polysaccharide. This is followed by acid hydrolysis to break the glycosidic bonds, which yields a mixture of partially methylated monosaccharides. These partially methylated monosaccharides are then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs).

The resulting PMAAs are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). The positions of the original glycosidic linkages and branch points are inferred from the locations of the acetyl groups, as these positions were previously involved in linkages and thus unavailable for methylation. This method was applied to the 3-O-methyl-D-mannose polysaccharides from Mycobacterium smegmatis, and the analysis confirmed that the isomers are linear and unbranched chains.

Hydrolysis and Derivatization for Monosaccharide Profiling

To determine the monosaccharide composition of a polysaccharide, the glycosidic bonds must first be cleaved through hydrolysis. Acid hydrolysis, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a standard procedure to break down the polysaccharide into its constituent monosaccharides. The conditions of hydrolysis (acid concentration, temperature, and time) must be carefully controlled to ensure complete cleavage without significant degradation of the released sugars.

Following hydrolysis, the monosaccharide mixture is analyzed. As described previously (5.2.1), this often involves derivatization to enhance detection. The PMP derivatization method followed by HPLC is a common approach. For polysaccharides containing this compound, hydrolysis followed by analysis confirms its presence and stoichiometry relative to other constituent sugars. For example, after a specific degradation procedure (Smith degradation) on the polysaccharide from M. smegmatis, complete acid hydrolysis of the resulting fragments yielded 3-O-methylmannose as the sole product, confirming it as the primary repeating unit.

Periodate (B1199274) Oxidation and Smith Degradation Procedures

Periodate oxidation is a pivotal analytical technique in carbohydrate chemistry for the elucidation of polysaccharide structures. This method selectively cleaves the carbon-carbon bonds of vicinal diols (glycols), converting them into dialdehydes. The reaction is typically carried out using sodium metaperiodate (NaIO₄) in an aqueous solution. The stoichiometry of periodate consumption and the quantity of formic acid and formaldehyde (B43269) produced provide valuable information about the sugar linkages and the presence of non-reducing terminal residues.

In the context of this compound, the presence of a methyl group at the C-3 position prevents the cleavage of the C2-C3 bond by periodate, as a vicinal diol is absent at this position. However, if this monosaccharide were part of a larger polysaccharide chain, the susceptibility of other residues to periodate oxidation would depend on their specific linkages and substitutions.

Smith degradation is a multi-step procedure that extends the utility of periodate oxidation for structural analysis. It involves three sequential reactions:

Periodate Oxidation: The polysaccharide is first treated with periodate to cleave the vicinal diols, resulting in a polyaldehyde.

Reduction: The resulting aldehyde groups are then reduced to primary alcohols, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step converts the oxidized, acyclic residues into a stable polyalcohol.

Mild Acid Hydrolysis: The final step involves mild acid hydrolysis, which selectively cleaves the acetal (B89532) linkages of the original glycosidic bonds while leaving the newly formed alcohol linkages in the polyalcohol portion intact.

This process allows for the isolation and identification of the periodate-resistant sugar residues, providing critical insights into the structure of the original polysaccharide.

Research Findings from Smith Degradation of 3-O-Methyl-D-mannose containing Polysaccharides

Studies on polysaccharides containing 3-O-methyl-D-mannose, such as the one isolated from Mycobacterium smegmatis, have demonstrated the utility of Smith degradation in determining their fine structure. In these polysaccharides, the 3-O-methyl-D-mannose units are inherently resistant to periodate oxidation at the C2-C3 position. However, any unsubstituted mannose or other sugar residues with vicinal diols within the polymer chain are susceptible to cleavage.

When such a polysaccharide is subjected to Smith degradation, the unmethylated mannose residues are cleaved, leading to the fragmentation of the polysaccharide chain. The 3-O-methyl-D-mannose residues, being resistant, are recovered in the resulting fragments. For example, in the polysaccharide from M. smegmatis, Smith degradation resulted in a large fragment consistent with the loss of a single mannose unit, as well as smaller oligosaccharide fragments resulting from the cleavage of incompletely methylated chains. The analysis of these fragments confirmed a linear, unbranched structure for the polysaccharide.

The table below summarizes the expected products from the Smith degradation of a hypothetical polysaccharide containing both unsubstituted D-mannopyranose and this compound residues.

| Original Residue in Polysaccharide | Periodate Oxidation Product | Reduction Product (after NaBH₄) | Final Product after Mild Acid Hydrolysis |

| Unsubstituted D-Mannopyranose (linked at C1 and C4) | Dialdehyde | Acyclic polyalcohol | Glycerol and other small fragments |

| This compound (linked at C1 and C4) | No reaction | This compound | This compound |

This selective degradation is instrumental in sequencing complex carbohydrates and identifying the location of substituted residues like this compound within a polymer.

Functional Roles and Biological Implications in Research Models

Role in Microbial Physiology and Cell Envelope Biogenesis (Non-Clinical Focus)

In the realm of microbial biochemistry, 3-O-Methyl-D-mannopyranose is a key constituent of intracellular polysaccharides known as 3-O-methylmannose polysaccharides (MMPs). nih.govpnas.org These rare polymethylated polysaccharides have been identified in nontuberculous mycobacteria (NTM) and are implicated as significant players in the modulation of fatty acid metabolism. nih.govnih.gov This role is critical for the assembly of the complex and distinctive mycobacterial cell envelope, which is fundamental to the bacterium's survival and interaction with its environment. pnas.orgnih.gov

The mycobacterial cell envelope is a formidable barrier rich in complex lipids and glycoconjugates, contributing to antimicrobial resistance. nih.govnih.gov MMPs, along with 6-O-methylglucose lipopolysaccharides (MGLP), are thought to be involved in the metabolism of precursors for these essential cell envelope lipids. pnas.org The extensive methylation of MMPs, including the 3-O-methylation of mannose units, is believed to be intrinsically linked to their function, facilitating tight interactions with fatty acid substrates. nih.gov While the precise mechanisms remain an area of active investigation, the polymethylated nature of MMPs is considered essential for their optimal biological activity. pnas.org

MMPs are characterized as linear chains of 11–14 α-1,4–linked 3-O-methyl-d-mannose units. nih.gov The biosynthesis of these unique polysaccharides involves a series of enzymatic steps, including the action of specific methyltransferases. nih.govnih.gov Research has identified and characterized a unique S-adenosyl-l-methionine–dependent sugar 1-O-methyltransferase from Mycobacterium hassiacum that acts on an early precursor of MMP, highlighting the specialized pathways mycobacteria have evolved to synthesize these functionally important molecules. pnas.orgenzyme-database.org

Table 1: Research Findings on this compound in Mycobacterial Fatty Acid Metabolism

| Finding | Implication | Source Organism (Example) | Reference |

|---|---|---|---|

| 3-O-methylmannose polysaccharides (MMPs) are implicated in modulating the metabolism of fatty acid precursors. | Crucial for the assembly of the complex mycobacterial cell envelope. | Nontuberculous Mycobacteria (NTM) | nih.govpnas.org |

| The 3-O-methylation pattern is thought to enable tight interactions with fatty acid substrates. | The methylation is essential for the optimal function of MMPs in lipid metabolism. | Mycobacterium genus | nih.gov |

| MMPs are linear polymers of α-1,4–linked 3-O-methyl-d-mannose. | The specific structure of MMPs is unique and requires specialized biosynthetic enzymes. | Mycobacterium smegmatis, Mycobacterium vaccae | nih.govnih.gov |

| A unique 1-O-methyltransferase specific for 3-O-methylated mannosides is required for MMP biosynthesis. | Highlights a specific and previously unexplored mycobacterial metabolic pathway. | Mycobacterium hassiacum | pnas.orgnih.gov |

The intricate cell envelope of mycobacteria, whose assembly is influenced by MMPs, is a primary factor in their remarkable resilience. nih.govpnas.org This complex structure provides an effective shield, mediating interactions with the host immune system and conferring a formidable resistance to antimicrobials. nih.govnih.gov The involvement of MMPs in the metabolism of cell envelope lipid precursors is crucial for maintaining this barrier, particularly under conditions of stress that may require rapid lipid synthesis or turnover. nih.govpnas.org

Polymethylated polysaccharides like MMPs are therefore considered critical players in stress resistance and pathogenesis. pnas.org By ensuring the proper assembly and maintenance of the cell envelope, these molecules contribute directly to the ability of nontuberculous mycobacteria to survive in diverse and often hostile environments. pnas.org The unique and extensive methylation patterns of MMPs are a key feature associated with this resilience, underscoring the importance of enzymes like methyltransferases in the life cycle of these microorganisms. nih.govpnas.org

Carbohydrate-binding proteins, or lectins, play a pivotal role in microbial adherence to host cells, a critical first step in many infection processes. elsevierpure.com Mannose-specific lectins are particularly well-studied. For instance, the FimH adhesin, a lectin on the fimbriae of uropathogenic Escherichia coli, binds to mannosylated glycoproteins on the surface of bladder epithelial cells. mdpi.com

Molecules that can interfere with this lectin-carbohydrate interaction have been investigated as anti-adherence agents. D-mannose and its derivatives can act as competitive inhibitors of FimH, saturating the lectin's binding sites and preventing the bacteria from attaching to host cells. mdpi.com This principle highlights the specificity of lectin recognition for particular carbohydrate structures. While research has focused heavily on D-mannose, the structural modifications, such as the 3-O-methylation found in this compound, can significantly alter binding affinity and specificity for different lectins. The presence of a methyl group can influence the molecule's interaction with the lectin's binding pocket, potentially altering the efficacy of adherence inhibition. elsevierpure.com This specificity is a cornerstone of host-pathogen interactions and a target for developing novel therapeutic strategies. kiesslinglab.comnih.gov

Involvement in Fungal Bioactivity Research (Non-Clinical Focus)

Fungal cell walls are rich in polysaccharides, such as mannans, which are potent modulators of the host immune system. frontiersin.orgnih.gov These glycans are recognized by pattern recognition receptors (PRRs) on innate immune cells, triggering a range of responses. researchgate.netnih.gov Mannans, which are polymers of mannose, can be recognized by various C-type lectin receptors, including the mannose receptor and DC-SIGN, leading to phagocytosis and cytokine production. nih.gov

Research using in vitro and animal models has shown that D-mannose can have immunoregulatory effects, such as promoting the differentiation of regulatory T cells (Tregs) and suppressing immunopathology in models of autoimmune disease and airway inflammation. nih.govnih.govmanchester.ac.uk Fungal polysaccharides containing mannose have been observed to induce the release of pro-inflammatory cytokines from macrophages. frontiersin.orgmdpi.com The presence of 3-O-methylmannose residues within these fungal glycans represents a specific structural feature that can influence these interactions. nih.gov For example, studies on the fungus Mucor rouxii revealed that 3-O-methylation of mannose residues is a novel processing step for N-linked oligosaccharides, suggesting a role in modifying the structure and, consequently, the immunogenicity of fungal glycoproteins. nih.gov

Table 2: Research Findings on Fungal Glycans and Immune Modulation

| Glycan Component/Molecule | Observed Effect in Research Models | Receptor/Cell Type (Example) | Reference |

|---|---|---|---|

| Fungal Mannans | Recognition by innate immune cells, triggering phagocytosis and cytokine release. | DC-SIGN, Mannose Receptor on Dendritic Cells and Macrophages | nih.gov |

| D-Mannose (supplemental) | Induces regulatory T cells (Tregs) and suppresses immunopathology in mouse models. | T cells | nih.govnih.gov |

| Glycogen-like α-glucans (from P. boydii) | Induce release of pro-inflammatory cytokines by murine macrophages. | Macrophages | frontiersin.org |

| 3-O-methylmannose (in Mucor rouxii) | Identified as a component of N-linked oligosaccharides, a novel processing reaction. | Fungal Glycoproteins | nih.gov |

The biological activity of polysaccharides is intrinsically linked to their specific chemical structures, including their monosaccharide composition, linkage types, branching patterns, and modifications like methylation. nih.govacs.org The relationship between the structure of a glycan and its function, particularly in immune recognition, is a subject of intense study. nih.govsemanticscholar.orgtheopenscholar.com

The introduction of a methyl group at the 3-hydroxyl position of a mannose residue, creating this compound, is a significant structural modification that can have profound biological consequences. In the fungus Mucor rouxii, oligosaccharides containing a high proportion of 3-O-methylmannose residues were found to be resistant to degradation by the enzyme α-mannosidase. nih.gov This resistance indicates that 3-O-methylation can protect the glycan from enzymatic breakdown, thereby altering its stability and persistence. This structural change likely affects how the glycan is presented to and recognized by host immune receptors, making 3-O-methylation a critical structural determinant of the polysaccharide's ultimate biological effect. nih.gov Understanding these structure-activity relationships is crucial for elucidating the precise role of modified sugars like this compound in fungal biology and immunomodulation. nih.govacs.org

Significance in Plant Glycobiology and Metabolism Research

The study of this compound and related methylated monosaccharides provides valuable insights into the complex world of plant glycobiology, including the synthesis and function of cell wall components and the intricacies of carbohydrate signaling.

Role in Plant Cell Wall Components and Metabolite Storage

While direct evidence for this compound as a primary structural or storage component in most plants is limited, its parent molecule, D-mannopyranose, is a known constituent of certain cell wall glycoproteins. Arabinogalactan-proteins (AGPs), a class of highly glycosylated proteins found in plant cell walls, can contain D-mannopyranose within their complex carbohydrate moieties. wikipedia.org These AGPs are involved in numerous developmental processes, including cell expansion, root elongation, and signaling. wikipedia.org

Research on analogous methylated sugars, such as 3-O-methyl-glucose, in plant systems offers clues about the metabolic fate of this compound. Studies using maize root tips have shown that 3-O-methyl-glucose can be transported into cells and phosphorylated by hexokinase to form 3-O-methyl-glucose-6-phosphate. nih.gov However, this phosphorylated form accumulates and is not further metabolized or used as a respiratory substrate. nih.gov This suggests that the 3-O-methyl group prevents the molecule from entering major metabolic pathways like glycolysis. If this compound follows a similar metabolic path, it would likely not serve as a significant metabolite for energy storage but could play more specialized roles.

Molecular Recognition and Ligand Binding Studies

The specific structural characteristics of this compound govern its interactions with proteins and other molecules. Studies involving this compound and its analogs have shed light on the principles of molecular recognition, compatibility, and specificity in biological systems.

Interaction with Proteins (e.g., Antifreeze (Glyco)proteins)

A notable area of research has been the interaction between mannose derivatives and antifreeze (glyco)proteins (AF(G)Ps). These proteins are known for their ability to inhibit the growth of ice crystals. nih.govnih.gov Remarkably, AF(G)Ps have also been shown to inhibit the crystal growth and recrystallization of methyl α-D-mannopyranoside, a representative pyranose sugar. nih.govnih.gov The effectiveness of different AF(G)Ps in controlling the sugar's crystal growth correlates well with their antifreeze activity, suggesting a common mechanism of molecular recognition. nih.govnih.gov When grown in the presence of AF(G)Ps, methyl α-D-mannopyranoside crystals are smaller, more well-defined, and of higher quality. nih.gov This interaction is highly efficient, with significant effects observed at very low additive-to-sugar molar ratios. nih.gov

| Effect | Observation | Reference |

|---|---|---|

| Crystal Growth Inhibition | AF(G)Ps inhibit the growth of MDM crystals. | nih.govnih.gov |

| Recrystallization Inhibition | AF(G)Ps prevent the recrystallization of MDM into larger crystals. | nih.govnih.gov |

| Crystal Morphology | Crystals grown with AF(G)Ps are smaller and have better-defined shapes. | nih.gov |

| Correlation with Antifreeze Activity | The effectiveness of AF(G)Ps on MDM crystallization is well-correlated with their ability to inhibit ice growth. | nih.govnih.gov |

Structural Compatibility and Specificity in Molecular Interactions

The interaction between AF(G)Ps and methyl α-D-mannopyranoside is a clear example of structural compatibility. The crystal growth faces of the sugar exhibit a noteworthy structural match with the known periodicities of the AF(G)Ps. nih.govnih.gov It is hypothesized that the hydrophilic faces of the proteins interact with the sugar lattice through hydrogen bonding, while the hydrophobic faces are exposed to the solution, preventing incoming sugar molecules from joining the crystal lattice. nih.gov This suggests that molecular recognition is driven by a combination of specific hydrogen bonding patterns and hydrophobic interactions.

The specificity of protein-carbohydrate interactions is also determined by the precise orientation of the sugar ligand within the protein's binding site. Studies on mannose-binding proteins (MBPs) reveal that the orientation of the bound sugar is influenced by neighboring residues in the binding pocket. researchgate.net For instance, different mannose-containing disaccharides can bind to the same protein in orientations rotated 180° relative to each other, a phenomenon that can be altered by mutating a single amino acid in the binding site. researchgate.net This control over binding orientation is proposed to be a mechanism for influencing the recognition of more complex, multivalent ligands. researchgate.net

Glycolipid and Glycoprotein (B1211001) Components

This compound has been identified as a constituent of complex glycoconjugates. Research has confirmed the presence of 3-O-methylmannose within the carbohydrate portion of haemocyanin, a glycoprotein found in the freshwater snail Lymnaea stagnalis. nih.gov Furthermore, synthetic tetrasaccharides containing 3-O-methyl-D-mannose have been created as model compounds to study the structure of xylose-containing carbohydrate chains from N-glycoproteins. nih.gov

The parent sugar, mannose, is a fundamental component of numerous glycoproteins and glycolipids. O-mannosylation, the attachment of mannose to serine or threonine residues, is an important protein modification, with cadherins and plexins being major O-mannosylated glycoproteins. pnas.org Mannose and its derivatives also serve as the hydrophilic head group in certain glycolipids, including some with antifreeze properties. nih.govresearchgate.net The presence of this compound in natural glycoproteins and its use in synthetic models highlight its relevance in the structure of these complex biomolecules. nih.govnih.gov

| Glycoconjugate Type | Specific Example | Mannose Derivative/Component | Source/Context | Reference |

|---|---|---|---|---|

| Glycoprotein | Haemocyanin | 3-O-methylmannose | Freshwater Snail (Lymnaea stagnalis) | nih.gov |

| Glycoprotein | N-Glycoproteins (Model) | 3-O-methyl-D-mannose | Synthetic tetrasaccharide models | nih.gov |

| Glycoprotein | Arabinogalactan-proteins (AGPs) | D-mannopyranose | Plant cell walls | wikipedia.org |

| Glycoprotein | Cadherins, Plexins | O-mannose | Metazoan proteins | pnas.org |

| Glycolipid | Antifreeze Glycolipid (Core) | β-D-mannopyranoside | Core disaccharide structure | nih.gov |

| Glycolipid | Guerbet Glycolipids | Mannose | Synthetic liquid crystals | researchgate.net |

Computational and Theoretical Studies

Molecular Dynamics Simulations of 3-O-Methyl-D-Mannopyranose-Containing Glycans

Molecular dynamics (MD) simulations have become an indispensable tool for studying the three-dimensional structures and dynamics of complex carbohydrates. nih.govresearchgate.net While specific MD studies focusing exclusively on glycans containing this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other methylated and high-mannose glycans provide a framework for understanding their behavior. nih.gov

Conformational Analysis and Glycosidic Linkage Flexibility in Solution

For instance, the conformational analysis of methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate has been performed, and the φ and ψ torsion angles that define the internal O-glycosidic linkage conformation have been determined. nih.gov These angles were found to be similar to those determined in aqueous solution by NMR spectroscopy for the unacetylated counterpart, with a greater difference observed for the ψ angle (approximately 16°) compared to the φ angle (approximately 6°). nih.gov

Furthermore, research on methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has demonstrated significant flexibility of the glycosidic linkage in solution. nih.gov This flexibility results in a conformational averaging where the net contribution of the linkage to the circular dichroism spectrum is nearly zero. nih.gov This study also indicated the population of at least three distinct potential energy wells on the potential energy surface defined by the φ and ψ angles, highlighting the dynamic nature of the glycosidic bond. nih.gov These findings suggest that a 3-O-methylated mannose residue within a glycan chain would likely contribute to a flexible glycosidic linkage, allowing the oligosaccharide to adopt multiple conformations in solution.

| Torsion Angle | Description | Typical Observed Values (in related structures) |

| Phi (φ) | Defines the rotation around the C1-O bond of the glycosidic linkage. | Varies, with specific values depending on the linked monosaccharide. |

| Psi (ψ) | Defines the rotation around the O-C3 bond of the glycosidic linkage. | Can show significant variation, indicating flexibility. |

in silico Modeling of Enzyme-Substrate Interactions (e.g., Methyltransferases)

In silico modeling, including molecular docking and molecular dynamics simulations, is a powerful approach to study the interactions between enzymes and their substrates. In the context of this compound, modeling the interactions with O-methyltransferases (OMTs) can provide insights into the molecular basis of substrate recognition and catalysis. While specific studies on the methylation of D-mannopyranose at the 3-O position by a particular enzyme are not readily found, the general principles of modeling OMTs can be applied.

Genome-wide investigations of O-methyltransferase gene families in organisms like the peanut (Arachis hypogaea L.) have been conducted to understand their roles in various biological processes. nih.govresearchgate.net These studies often involve phylogenetic analysis and in silico characterization of the OMTs, laying the groundwork for more detailed modeling studies. nih.govresearchgate.net

A typical in silico study of an OMT would involve:

Homology Modeling: Building a three-dimensional model of the target OMT if an experimental structure is unavailable.

Molecular Docking: Predicting the binding mode of the substrate (e.g., D-mannopyranose) and the methyl donor (usually S-adenosyl-L-methionine, SAM) within the enzyme's active site. This can help identify key amino acid residues involved in substrate binding and orientation.

Molecular Dynamics Simulations: Simulating the enzyme-substrate complex over time to assess the stability of the binding mode and to observe the conformational changes that may occur during the catalytic process.

For a hypothetical mannose-3-O-methyltransferase, in silico modeling could be used to understand why methylation occurs specifically at the 3-hydroxyl group. The docking and MD simulations would likely reveal a binding pocket that orients the mannose substrate in such a way that the 3-OH group is positioned optimally for the methyl transfer from SAM, while other hydroxyl groups are shielded from the reaction. These computational approaches can guide further experimental studies, such as site-directed mutagenesis, to validate the roles of specific active site residues.

| Computational Technique | Application in Studying Enzyme-Substrate Interactions |

| Homology Modeling | Generation of a 3D protein structure based on the sequence of a related known structure. |

| Molecular Docking | Prediction of the preferred orientation of a ligand when bound to a receptor. |

| Molecular Dynamics | Simulation of the physical movements of atoms and molecules over time. |

Future Research Directions and Emerging Translational Perspectives Non Clinical

Development of Novel and Efficient Synthetic Routes for Complex Glycan Architectures

The synthesis of complex glycans is a formidable challenge in organic chemistry due to the stereochemical complexity and the need for specific glycosidic linkages. For glycans incorporating 3-O-Methyl-D-mannopyranose, these challenges are compounded. The development of novel and efficient synthetic routes is paramount for producing sufficient quantities of these molecules for detailed study and application.

Current research in glycan synthesis focuses on both chemical and chemoenzymatic strategies. Chemical synthesis has seen tremendous progress, with key strategies for constructing difficult linkages like the β-D-mannosidic bond, including intramolecular aglycon delivery (IAD) and the 4,6-O-benzylidene protecting strategy. A notable example is the synthesis of tetrasaccharides containing 3-O-methyl-D-mannose, which served as model compounds for N-glycoprotein chains. This synthesis employed the trichloroacetimidate (B1259523) method for coupling glycosyl donors, demonstrating a pathway to incorporate the methylated mannose derivative into larger structures.

Future advancements are expected to come from automated glycan assembly (AGA) and microfluidic systems. AGA, which utilizes solid-phase synthesis, allows for the rapid and controlled construction of complex oligosaccharides. Microfluidic systems offer precise control over reaction conditions, which can lead to higher yields and purity. The convergence of these technologies with innovative protecting group strategies and stereoselective glycosylation methods will be essential for the efficient synthesis of complex glycan architectures containing this compound. These synthetic advancements will not only facilitate the study of their biological roles but also enable their use in various biotechnological applications.

Elucidation of Undiscovered Biological Roles in Underexplored Organisms and Ecosystems

Methylation of carbohydrates is a known modification in bacteria, fungi, plants, and some invertebrates, but it has not been found in mammals. This modification adds another layer of structural diversity to glycans, though its functional significance is not yet fully understood. While the roles of common monosaccharides like D-mannose in innate immunity and protein quality control are well-documented, the specific functions of their methylated counterparts, such as this compound, remain largely enigmatic.

Research has identified methylated sugars in the N-glycans of invertebrates like the snail Helix pomatia and the model worm Caenorhabditis elegans. In these organisms, methylation often occurs at terminal positions of the glycan chains. The precise biological advantage conferred by this modification is still a subject of investigation. It is hypothesized that methylation may play a role in modulating the structure of glycan molecules, potentially affecting interactions with other molecules or protecting the glycan from degradation.

Future research should focus on exploring diverse and underexplored ecosystems, from marine environments to the soil microbiome, to identify new organisms that produce and utilize this compound. Metagenomic and glycomic approaches can be combined to screen these environments for novel glycosyltransferases and methyltransferases involved in the biosynthesis of these modified glycans. Elucidating the function of these glycans in cell-cell communication, host-pathogen interactions, and environmental adaptation will provide fundamental insights into the broader roles of glycan methylation in biology.

Application in Glycoengineering and Synthetic Biology for Material Science or Biosensing

The unique structural properties of this compound make it an intriguing candidate for applications in glycoengineering and synthetic biology. These fields leverage the engineering of biological systems to create novel materials and devices with programmed functionalities.

Material Science: Synthetic biology offers sustainable alternatives to traditional materials synthesis by using engineered microorganisms to produce biopolymers. Polysaccharides, composed of sugar monomers, are an ideal target for biosynthesis. By incorporating this compound into polysaccharide backbones, it may be possible to create novel biomaterials with tailored properties. The methyl group could alter the hydrophobicity, solubility, and conformational flexibility of the polymer, leading to materials with unique mechanical or chemical characteristics. For instance, engineered bacteria could be designed to synthesize polysaccharides with a defined content of this compound, yielding bioplastics or hydrogels with enhanced durability or specific recognition properties.

Biosensing: Glycoengineering can be used to modify cell surfaces with unnatural functional groups, enabling applications in cell tracking and delivery. The distinct structure of this compound could be exploited as a unique recognition motif in biosensors. Porous nanomaterials, metal-organic frameworks (MOFs), and transition metal sulfides are being extensively developed for biosensing applications due to their high surface area and tunable properties. A biosensor surface could be functionalized with a lectin or a synthetic receptor specifically designed to bind this compound. Such a sensor could be used for the highly specific detection of pathogens or biomarkers that carry this particular sugar modification. The interaction between multivalent mannose-containing glycopolymers and lectins like Concanavalin A has been shown to be strong and specific, providing a basis for developing such recognition systems.

Advancements in Integrated Analytical Platforms for Comprehensive Glycan Profiling and Systems Glycoscience

A significant bottleneck in understanding the roles of modified glycans like this compound is the analytical challenge of their detection and structural characterization. The complexity and heterogeneity of glycosylation require sophisticated analytical workflows.

Mass spectrometry (MS) and liquid chromatography (LC) are the cornerstones of modern glycan analysis. Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and ultra-high performance liquid chromatography with fluorescence detection (UPLC-FLD) are powerful tools for profiling N- and O-glycans. For detailed structural elucidation, tandem MS (MS/MS) is employed to fragment the glycans and determine linkage and branching patterns. Permethylation of glycans, a chemical derivatization step, is often used to improve ionization efficiency and stabilize sialic acids for MS analysis.

Future advancements will lie in the integration of multiple analytical techniques into high-throughput platforms. Combining advanced separation sciences (like multi-dimensional chromatography) with high-resolution mass spectrometry and ion mobility-mass spectrometry will allow for the separation and characterization of complex isomeric glycan structures. Nuclear Magnetic Resonance (NMR) spectroscopy, while requiring larger sample amounts, provides definitive structural information and will remain a crucial tool for characterizing novel glycans.